molecular formula C17H17ClFN3O3S B2653429 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea CAS No. 1202990-83-7

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea

Cat. No. B2653429
CAS RN: 1202990-83-7
M. Wt: 397.85
InChI Key: MOLYRGKEMRZMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.

Scientific Research Applications

Radiochemical Synthesis

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea has been utilized in the radiochemical synthesis of potent nonpeptide CCR1 antagonists. The synthesis involved module-assisted procedures to create compounds such as [18F]4, demonstrating its application in producing radio-labeled molecules for potential therapeutic and diagnostic purposes (Mäding et al., 2006).

Crystallography and Molecular Interactions

The compound has been a subject in the study of crystal structures and molecular interactions. Research has focused on understanding the intermolecular interactions in derivatives of related structures, which can be critical in drug design and material science (Shukla et al., 2014).

Biological Activities

Investigations into biological activities of compounds containing a similar structure have been conducted. This includes the study of fungicidal activities, highlighting its potential in agricultural applications or as a starting point for the development of new bioactive compounds (Xu et al., 2005).

Synthesis of Heterocyclic Compounds

The compound's structure is also relevant in the synthesis of various heterocyclic compounds. Such studies contribute to the development of new synthetic methods and the discovery of novel compounds with potential applications in pharmaceuticals and materials science (Reeve & Coley, 1979).

properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c18-15-7-6-14(10-16(15)22-8-1-9-26(22,24)25)21-17(23)20-11-12-2-4-13(19)5-3-12/h2-7,10H,1,8-9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYRGKEMRZMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea

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